5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the pyrimidine ring and the carboxylic acid group on the oxadiazole ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 5-bromopyrimidine with appropriate reagents under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving nitriles and hydroxylamine derivatives.
Coupling of the Rings: The final step involves coupling the pyrimidine and oxadiazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with similar reactivity but lacking the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents on the pyrimidine ring.
Uniqueness
5-(5-Bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the bromopyrimidine and oxadiazole rings, which provides a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C7H3BrN4O3 |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
5-(5-bromopyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN4O3/c8-3-1-9-2-10-4(3)6-11-5(7(13)14)12-15-6/h1-2H,(H,13,14) |
InChI Key |
CFBRAYRTJAOSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
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